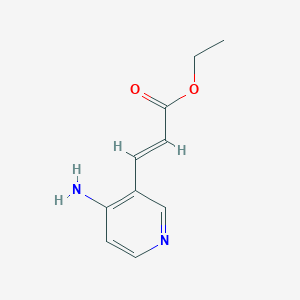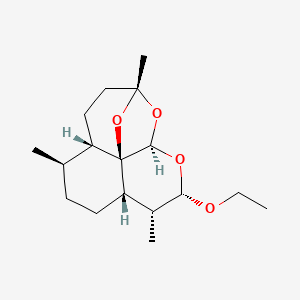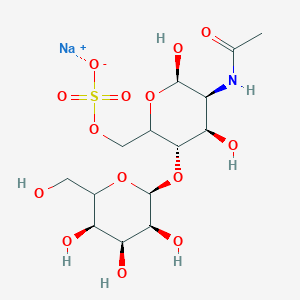
N-Acetyllactosamin-6-Sulfat-Natriumsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyllactosamine 6-Sulfate Sodium Salt is an organic salt composed of N-acetyllactosamine 6-sulfate and sodium ions. It is commonly used in biochemical research, particularly in the study of glycoprotein interactions and signal transduction. This compound serves as a model for sugar chain modifications and is utilized to investigate cell-to-cell interactions .
Wissenschaftliche Forschungsanwendungen
N-Acetyllactosamine 6-Sulfate Sodium Salt has a wide range of applications in scientific research:
Biochemistry: It is used to study glycoprotein interactions and signal transduction pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N-Acetyllactosamine 6-Sulfate Sodium Salt typically involves the introduction of a sulfate group into the N-acetyllactosamine molecule, followed by a reaction with sodium hydroxide to form the sodium salt. The synthetic route can be summarized as follows:
Sulfation: N-Acetyllactosamine is treated with a sulfating agent, such as sulfur trioxide-pyridine complex, under controlled conditions to introduce the sulfate group at the 6-position.
Neutralization: The resulting N-Acetyllactosamine 6-sulfate is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of N-Acetyllactosamine 6-Sulfate Sodium Salt follows similar synthetic routes but on a larger scale. The process involves:
Bulk Sulfation: Large quantities of N-Acetyllactosamine are sulfated using industrial-grade sulfating agents.
Purification: The crude product is purified through crystallization or chromatography to obtain high-purity N-Acetyllactosamine 6-Sulfate Sodium Salt.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyllactosamine 6-Sulfate Sodium Salt undergoes various chemical reactions, including:
Substitution Reactions: The sulfate group can be substituted with other functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield N-Acetyllactosamine and sulfuric acid.
Common Reagents and Conditions
Sulfating Agents: Sulfur trioxide-pyridine complex is commonly used for sulfation.
Neutralizing Agents: Sodium hydroxide is used for neutralization.
Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various derivatives of N-Acetyllactosamine can be formed.
Hydrolysis Products: N-Acetyllactosamine and sulfuric acid are the primary products of hydrolysis.
Wirkmechanismus
N-Acetyllactosamine 6-Sulfate Sodium Salt exerts its effects by interacting with specific molecular targets and pathways:
Glycoprotein Interactions: The compound binds to glycoproteins, influencing their structure and function.
Signal Transduction: It modulates signal transduction pathways by affecting glycoprotein-mediated signaling.
Enzyme Substrate: The compound acts as a substrate for enzymes such as fucosyltransferases and sialyltransferases, facilitating the study of these enzymes’ activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyllactosamine: A precursor to N-Acetyllactosamine 6-Sulfate Sodium Salt, lacking the sulfate group.
N-Acetylglucosamine 6-Sulfate: Similar in structure but differs in the sugar moiety.
Keratan Sulfate: A larger glycosaminoglycan containing N-Acetyllactosamine 6-Sulfate units.
Uniqueness
N-Acetyllactosamine 6-Sulfate Sodium Salt is unique due to its specific sulfation at the 6-position, which imparts distinct biochemical properties. This modification enhances its utility in studying glycoprotein interactions and signal transduction, making it a valuable tool in biochemical research .
Eigenschaften
IUPAC Name |
sodium;[(3S,4R,5S,6R)-5-acetamido-4,6-dihydroxy-3-[(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO14S.Na/c1-4(17)15-7-9(19)12(6(27-13(7)22)3-26-30(23,24)25)29-14-11(21)10(20)8(18)5(2-16)28-14;/h5-14,16,18-22H,2-3H2,1H3,(H,15,17)(H,23,24,25);/q;+1/p-1/t5?,6?,7-,8-,9+,10-,11-,12+,13+,14-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBYWGBGWQCPKW-NVKSKNAHSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@H]1O)COS(=O)(=O)[O-])O[C@H]2[C@H]([C@H]([C@H](C(O2)CO)O)O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24NNaO14S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
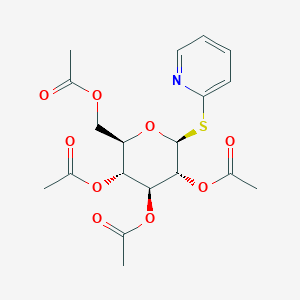
![Pyrrolidine, 1-[(1-oxido-2-pyridinyl)thio]- (9CI)](/img/new.no-structure.jpg)


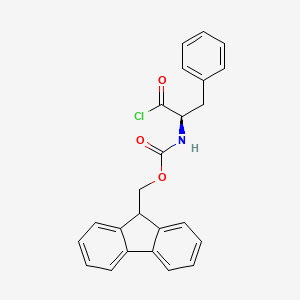
![Hypoxanthine monohydrochloride, [8-3H]](/img/structure/B1140847.png)
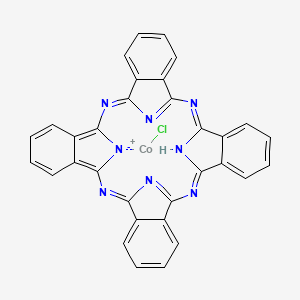
![[(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate](/img/structure/B1140851.png)
